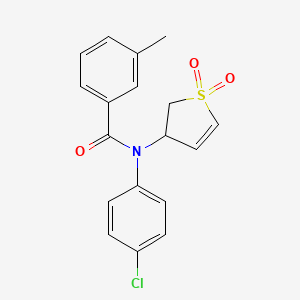![molecular formula C12H13N3O6S2 B2607413 [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate CAS No. 882750-10-9](/img/structure/B2607413.png)
[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a nitrophenyl group, and a carbamate moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the thiolane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrophenyl group would produce an amino derivative.
Applications De Recherche Scientifique
[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate include other thiolane derivatives, nitrophenyl carbamates, and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of a thiolane ring, a methylsulfanyl group, and a nitrophenyl carbamate moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(3-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-3-2-4-9(5-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLNBMGJJIDKW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CS(=O)(=O)C/C1=N/OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
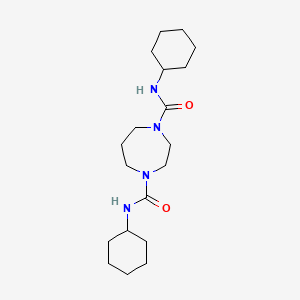
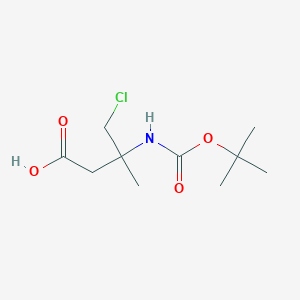
![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)
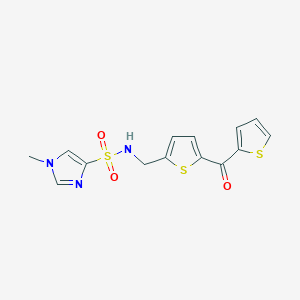
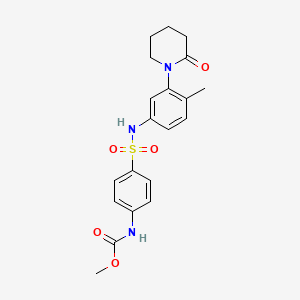
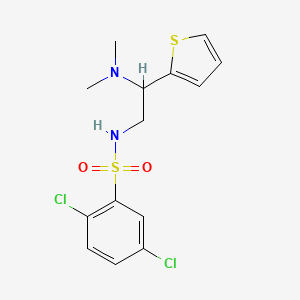
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)
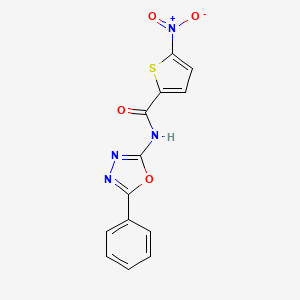
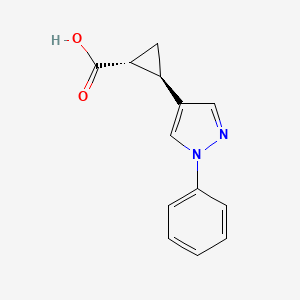
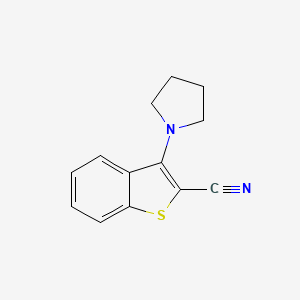
![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)
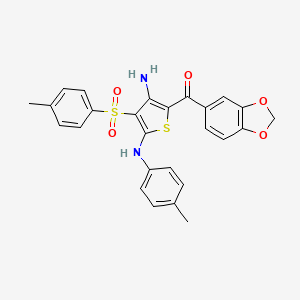
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)
